molecular formula C10H10N6O5 B4307445 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

Cat. No.: B4307445
M. Wt: 294.22 g/mol
InChI Key: AZXFQSSAYXGHLF-UHFFFAOYSA-N
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Description

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multi-step reactions starting from readily available precursors. One common route involves the nitration of 3,5-dimethyl-1H-pyrazole to introduce nitro groups at the 4-position. This is followed by acetylation using acetyl chloride in the presence of a base such as pyridine to form the acetylated intermediate. The final step involves the coupling of this intermediate with 4-nitro-1H-pyrazole under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and cell death. The compound may also inhibit specific enzymes or receptors involved in inflammation and pain pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
  • 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone
  • Bis(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methane

Uniqueness

Compared to similar compounds, 1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to its dual nitro and acetyl functionalities, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

1-(3,5-dimethyl-4-nitropyrazol-1-yl)-2-(4-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O5/c1-6-10(16(20)21)7(2)14(12-6)9(17)5-13-4-8(3-11-13)15(18)19/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXFQSSAYXGHLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)CN2C=C(C=N2)[N+](=O)[O-])C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
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1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE
Reactant of Route 6
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1-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE

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